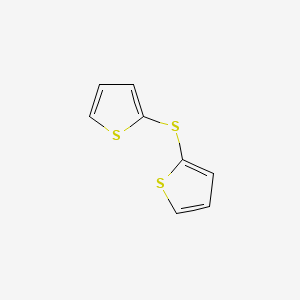

2-(2-Thienylthio)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-thiophen-2-ylsulfanylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S3/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYIWBKPINOXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192921 | |

| Record name | Thiophene, 2,2'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3988-99-6 | |

| Record name | Thiophene, 2,2'-thiobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003988996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,2'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-THIOPHEN-2-YLSULFANYLTHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(2-Thienylthio)thiophene

Abstract

2-(2-Thienylthio)thiophene, also known as 2,2'-dithienyl sulfide, is a crucial heterocyclic building block in the development of pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic and structural properties, derived from the linkage of two thiophene rings via a sulfur bridge, make it a valuable scaffold in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the primary synthetic methodologies for preparing this compound, designed for researchers, chemists, and drug development professionals. We will explore the mechanistic underpinnings, practical execution, and comparative advantages of key synthetic strategies, including classical Ullmann condensation and modern palladium-catalyzed cross-coupling reactions.

Introduction: The Significance of the Dithienyl Sulfide Core

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The combination of two such rings in this compound creates a larger, more complex molecule with distinct conformational and electronic properties. The sulfur bridge introduces a flexible yet defined spatial relationship between the two aromatic rings, which is critical for molecular recognition and interaction with biological targets. Furthermore, the sulfur atom can be oxidized to sulfoxide and sulfone derivatives, offering additional avenues for structural diversification and modulation of physicochemical properties. This guide focuses on the practical synthesis of the core structure, providing the foundational knowledge required for its application and further derivatization.

Synthetic Strategies: A Comparative Overview

The formation of the C-S bond between two thiophene rings is the central challenge in synthesizing this compound. Historically, this was achieved under harsh conditions, but modern catalysis has introduced milder and more efficient alternatives. The primary methods can be broadly categorized as:

-

Ullmann-Type Condensation: A classical copper-promoted reaction between a thienyl halide and a thienyl mercaptan.

-

Palladium-Catalyzed C-S Cross-Coupling: A more contemporary approach utilizing palladium catalysts and specialized ligands to couple thienyl halides or pseudohalides with thiophenethiol.

-

Direct C-H Thiolation: An atom-economical strategy that aims to form the C-S bond by activating a C-H bond on one thiophene ring and reacting it with a sulfur source.

The choice of method often depends on factors such as substrate availability, functional group tolerance, desired scale, and the cost of reagents and catalysts.

Methodology I: The Ullmann Condensation

The Ullmann condensation is a foundational method for forming aryl thioether bonds.[1][2][3] This reaction involves the copper-promoted coupling of an aryl halide with a thiol.[1][2]

Mechanism and Rationale

The reaction typically proceeds via the formation of a copper(I) thiolate from the thiol and a copper source. This intermediate then undergoes oxidative addition with the thienyl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired dithienyl sulfide and regenerates a copper(I) species, completing the catalytic cycle.[3]

Traditional Ullmann reactions often required stoichiometric amounts of copper and high temperatures (often >200 °C) in polar aprotic solvents like DMF or NMP.[1] Modern variations have introduced soluble copper catalysts and ligands (e.g., phenanthroline, diamines) that facilitate the reaction under milder conditions and with lower catalyst loadings.[1][4]

Generalized Experimental Protocol

This protocol describes a typical lab-scale synthesis of this compound starting from 2-bromothiophene and thiophene-2-thiol.

Reagents & Equipment:

-

2-Bromothiophene

-

Thiophene-2-thiol (2-Mercaptothiophene)[5]

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF), anhydrous

-

Schlenk flask or similar reaction vessel with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add copper(I) iodide (5-10 mol%), potassium carbonate (2.0 equivalents), and anhydrous DMF.

-

Add thiophene-2-thiol (1.0 equivalent) to the suspension and stir for 15-20 minutes at room temperature.

-

Add 2-bromothiophene (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to 110-130 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Methodology II: Palladium-Catalyzed C-S Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a more versatile and often higher-yielding approach for C-S bond formation.[6][7] These methods, analogous to the well-known Buchwald-Hartwig amination, offer milder conditions and broader functional group tolerance.

Mechanism and Rationale

The catalytic cycle is believed to involve the oxidative addition of the thienyl halide to a Pd(0) complex. The resulting Pd(II) complex then reacts with the thiolate (formed in situ from the thiol and a base) in a ligand substitution step. Reductive elimination from this intermediate furnishes the this compound product and regenerates the active Pd(0) catalyst. The choice of ligand is critical for promoting the reductive elimination step and preventing catalyst deactivation.

Workflow for Palladium-Catalyzed Synthesis

Below is a diagram illustrating the typical laboratory workflow for this synthesis.

Caption: A typical workflow for Pd-catalyzed synthesis.

Generalized Experimental Protocol

This protocol outlines a synthesis using a common palladium catalyst system.

Reagents & Equipment:

-

2-Chlorothiophene or 2-Bromothiophene

-

Thiophene-2-thiol

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or similar phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

-

Toluene or Dioxane, anhydrous

-

Standard Schlenk line equipment

Procedure:

-

In a glovebox or under a strong flow of inert gas, charge a Schlenk flask with Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5 equivalents).

-

Add anhydrous solvent (Toluene or Dioxane).

-

Add thiophene-2-thiol (1.2 equivalents) followed by the 2-halothiophene (1.0 equivalent).

-

Seal the flask and heat the mixture to 80-110 °C for 4-18 hours, or until the starting material is consumed (monitored by TLC/GC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the target compound.

Emerging Strategy: Direct C-H Thiolation

Direct C-H activation is a highly desirable synthetic strategy as it avoids the pre-functionalization of starting materials (i.e., creating the halide), thus reducing step count and waste.[8][9] Palladium-catalyzed direct thiolation of thiophenes has been developed, offering an atom-economical route to dithienyl sulfides.[8][10][11]

These reactions often involve a palladium catalyst that coordinates to a directing group on one substrate to selectively activate a specific C-H bond.[9][10] The activated C-H bond then reacts with a sulfur source, such as a disulfide or a thiol, to form the C-S bond. While powerful, this method may require specific directing groups and careful optimization to control regioselectivity, especially with a simple thiophene substrate.[10]

Comparative Analysis of Synthetic Methods

| Feature | Ullmann Condensation | Pd-Catalyzed Cross-Coupling | Direct C-H Thiolation |

| Catalyst | Copper (often stoichiometric) | Palladium (catalytic) | Palladium (catalytic) |

| Temperature | High (110-220 °C) | Moderate (80-110 °C) | Moderate to High |

| Yields | Moderate to Good | Good to Excellent | Variable, often moderate |

| Substrate Scope | Limited | Broad | Developing, can be narrow |

| Cost | Lower (Copper is cheap) | Higher (Palladium & ligands) | Higher (Palladium & ligands) |

| Atom Economy | Moderate | Moderate | High (avoids pre-functionalization) |

| Key Advantage | Cost-effective for simple substrates | High efficiency and reliability | Step-saving and innovative |

| Key Disadvantage | Harsh conditions, limited scope | Catalyst/ligand cost, sensitivity | Regioselectivity challenges |

Conclusion

The synthesis of this compound can be effectively achieved through several robust methods. The classical Ullmann condensation remains a viable, low-cost option, particularly for large-scale synthesis where starting materials are simple. However, for versatility, higher yields, and milder conditions compatible with sensitive functional groups, palladium-catalyzed cross-coupling reactions are the current state-of-the-art. The continued development of direct C-H activation methodologies promises even more efficient and sustainable routes in the future, further enhancing the accessibility of this important chemical scaffold for research and development.

References

-

Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 42(8), 1074–1086. Available at: [Link]

- Chen, J. B., & Angelici, R. J. (2000).

-

Engle, K. M., Mei, T.-S., Wasa, M., & Yu, J.-Q. (2012). Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions. Accounts of Chemical Research, 45(6), 788–802. Available at: [Link]

-

Huang, H. N., Li, J., Lescop, C., & Duan, Z. (2011). A Palladium-Catalyzed Tandem Reaction of C–S Bond Activation and Formation: An Efficient Entry to Sulfur-Containing Heterocycles. Organic Letters, 13(19), 5252–5255. Available at: [Link]

-

Bogdanowicz-Szwed, K., & Czarny, A. (2005). Synthesis of functionalised polythiophenes and (2-thienylcarbonyl)pyrroles via conjugate addition of (2-thienylcarbonyl)thioacetanilides to β-nitrostyrenes. Arkivoc, 2005(6), 111-124. Available at: [Link]

-

Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Lebeuf, R., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(10), 2469. Available at: [Link]

- Merck & Co., Inc. (1991). Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs. European Patent No. EP0453159A1.

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

-

Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Journal of Medicinal & Organic Chemistry, 9(4). Available at: [Link]

-

Theato, P., et al. (2020). Palladium-Catalyzed Polycondensation for the Synthesis of Poly(Aryl)Sulfides. Macromolecular Rapid Communications, 41(10), e2000067. Available at: [Link]

-

CN102746188A - Process for synthesizing 2-thiopheneethanol and derivatives thereof. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Theato, P., et al. (2020). Palladium-Catalyzed Polycondensation for the Synthesis of Poly(Aryl)Sulfides. PubMed. Available at: [Link]

-

Lim, H. N. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

-

Matzger, A. J., et al. (2021). Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications. ACS Applied Polymer Materials, 4(1), 177-183. Available at: [Link]

-

Gevorgyan, V., et al. (2020). Synthesis and Diversification of Macrocyclic Alkynediyl Sulfide Peptides. Chemistry – A European Journal, 26(64), 14575-14579. Available at: [Link]

-

Daugulis, O., et al. (2015). Palladium-Catalyzed Direct C-H Thiolation of 2-Pyridyl Sulfoxide with Disulfides. Request PDF. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of di(2-thienyl) sulphide. Retrieved from [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-Catalyzed Polycondensation for the Synthesis of Poly(Aryl)Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic C-H and C-S bond activation of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-Thienylthio)thiophene

Abstract

This technical guide provides a comprehensive examination of the physical and chemical properties of 2-(2-Thienylthio)thiophene, a sulfur-containing heterocyclic compound with significant potential in materials science and pharmaceutical development. While direct extensive research on this specific isomer is limited, this document synthesizes data from its positional isomer, 2-(3-thienylthio)thiophene, and a wealth of information on related thiophene derivatives to present a robust profile. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its molecular structure, physicochemical characteristics, reactivity, and potential applications, supported by detailed experimental protocols and predictive data.

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse applications ranging from pharmaceuticals to organic electronics.[1][2] The thiophene moiety, a five-membered aromatic ring containing a sulfur atom, imparts unique electronic and structural features to molecules, influencing their biological activity and material properties.[3][4] The compound this compound, also known as 2,2'-dithienyl sulfide, features two thiophene rings linked by a thioether bridge. This structure is of particular interest due to the potential for complex electronic interactions between the two aromatic systems, mediated by the sulfur atom. Understanding the fundamental physical and chemical properties of this molecule is crucial for harnessing its potential in the development of novel therapeutics and advanced materials.

Molecular Structure and Identification

Caption: Molecular structure of this compound.

Physicochemical Properties

Predictive data and comparisons with analogous compounds provide a solid foundation for understanding the physical properties of this compound.

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₈H₆S₃ | [5] |

| Molecular Weight | 198.33 g/mol | [5] |

| Appearance | Likely a pale yellow oil or low-melting solid | Based on related thiophene derivatives. |

| Melting Point | Expected to be in a similar range to related dithienyl compounds. | For comparison, 2,2'-dithienyl disulfide has a melting point of 55-60 °C. |

| Boiling Point | High boiling point, likely distillable under reduced pressure. | Thioethers generally have higher boiling points than their ether analogs. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, THF, toluene). | The nonpolar nature of the dithienyl sulfide structure suggests this solubility profile. |

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through several established methods in thiophene chemistry. A logical and commonly employed strategy involves the nucleophilic substitution of a halogenated thiophene with a thiophene thiol.

Proposed Synthetic Protocol

A plausible and efficient synthesis of this compound involves the copper-catalyzed cross-coupling of 2-iodothiophene with 2-thiophenethiol. This method is a variation of the Ullmann condensation and is widely used for the formation of diaryl thioethers.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-thiophenethiol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Solvent and Reactant Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by the dropwise addition of 2-iodothiophene (1.1 eq.).

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Predictive Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic characteristics are anticipated for this compound:

| Spectroscopic Technique | Predicted Data | Justification |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.00 (m, 6H, aromatic protons) | The aromatic region will show complex multiplets due to the coupling between protons on both thiophene rings. Similar spectra are observed for other 2-substituted thiophenes.[6][7][8] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 140-120 (aromatic carbons) | Multiple signals are expected in the aromatic region, corresponding to the eight unique carbon atoms in the molecule. |

| FT-IR (thin film, cm⁻¹) | ~3100 (C-H aromatic stretch), ~1400-1500 (C=C aromatic ring stretch), ~700-850 (C-S stretch) | These are characteristic vibrational frequencies for substituted thiophenes.[3][9][10] |

| Mass Spectrometry (EI) | m/z 198 (M⁺), characteristic fragmentation pattern involving the loss of thiophene and sulfur moieties. | The molecular ion peak is expected to be prominent. Fragmentation would likely involve cleavage of the C-S bonds.[11][12][13] |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the electronic properties of the two thiophene rings and the central thioether linkage.

Electrophilic Aromatic Substitution

The thiophene ring is known to be more reactive towards electrophilic substitution than benzene.[14] In this compound, the sulfur bridge acts as an activating group, directing incoming electrophiles primarily to the 5 and 5' positions of the thiophene rings. This is due to the ability of the sulfur atom to stabilize the resulting carbocation intermediates through resonance.

Caption: Regioselectivity in the electrophilic substitution of this compound.

Oxidation of the Thioether Linkage

The thioether sulfur atom is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding sulfoxide and subsequently the sulfone. These oxidized derivatives would have significantly different electronic properties and solubility profiles compared to the parent sulfide.

Potential Applications in Drug Development and Materials Science

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to mimic phenyl groups while offering different metabolic profiles and binding interactions.[1][4] The dithienyl sulfide scaffold could serve as a core structure for the development of new therapeutic agents. The presence of multiple thiophene rings and a flexible thioether linkage allows for diverse functionalization, enabling the synthesis of a library of compounds for screening against various biological targets.

In materials science, polythiophenes are well-known for their conducting properties. The incorporation of dithienyl sulfide units into polymer chains could lead to novel materials with tailored electronic and optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Conclusion

While this compound remains a compound with limited dedicated literature, a comprehensive understanding of its physical and chemical properties can be effectively constructed through the analysis of its isomers and related thiophene derivatives. This guide provides a foundational understanding of its structure, synthesis, spectroscopic characteristics, and reactivity. The insights presented herein are intended to facilitate further research and unlock the potential of this and similar dithienyl sulfide scaffolds in the fields of medicinal chemistry and materials science.

References

- Bogdanowicz-Szwed, K., & Czarny, A. (n.d.). Synthesis of functionalised polythiophenes and (2-thienylcarbonyl)pyrroles via conjugate addition of (2-thienylcarbonyl)thioacetanilides to nitroalkenes. Jagiellonian University, Department of Organic Chemistry.

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal.

- Process for synthesizing 2-thiopheneethanol and derivatives thereof. (n.d.).

- Thiophene synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs. (1991).

- 2-(METHYLTHIO)THIOPHENE(5780-36-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Thiophenethiol. (n.d.). NIST WebBook.

- Thiophene, 2-(ethenylthio)-. (n.d.). SpectraBase.

- 2-Thiophenethiol. (n.d.). PubChem.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- 2-(3-THIENYLTHIO)THIOPHENE CAS#: 3807-37-2. (n.d.).

- Thiophene-2-ethanol CAS 5402-55-1. (n.d.). Merck Millipore.

- 2-Thiopheneethanol 98 5402-55-1. (n.d.). Sigma-Aldrich.

- 2-Ethynylthiophene. (n.d.). PubChem.

- (S)-3-(THIOPHEN-2-YLTHIO)BUTANOIC ACID CAS#:133359-80-5. (n.d.). Chemsrc.

- Thiophene, 2-ethylthio. (n.d.). PubChem.

- Thiophene, 2-(butylthio)-. (n.d.). NIST WebBook.

- The Infrared Absorption Spectra of Thiophene Deriv

- 2-Thiopheneethanol. (n.d.). NIST WebBook.

- 2-Thiopheneethanol(5402-55-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Thiophene(110-02-1) IR Spectrum. (n.d.). ChemicalBook.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).

- Thiophene. (n.d.). Wikipedia.

- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.).

- 2-(2-THIENYL)PYRIDINE(3319-99-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Methylthiophene(554-14-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- Gronowitz, S., et al. (2008). Physical Properties of Thiophene Derivatives.

- Thiophene(110-02-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Thiophene. (n.d.). NIST WebBook.

- Reaction of Hydrogen Sulfide with Disulfide and Sulfenic Acid to Form the Strongly Nucleophilic Persulfide. (2015). PubMed.

- Reaction of Hydrogen Sulfide with Disulfide and Sulfenic Acid to Form the Strongly Nucleophilic Persulfide. (n.d.). Semantic Scholar.

- Reactive sulfur species (RSS): persulfides, polysulfides, potential, and problems. (2018). PubMed.

- ChemInform Abstract: Formation of 3‐Thiophenethiol by High‐Temperature Reaction of Di(2‐thienyl)‐ sulfide with Hydrogen Sulfide. (n.d.). Sci-Hub.

- Dimethyl sulfide (DMS) (H3CSCH3). (n.d.). VPL.

- Dimethyl sulfide. (n.d.). NIST WebBook.

- Reaction of Hydrogen Sulfide with Disulfide and Sulfenic Acid to Form the Strongly Nucleophilic Persulfide. (n.d.). Semantic Scholar.

- Dimethyl Sulfide (DMS). (n.d.). gChem Global.

- Dimethyl sulfide. (n.d.). NIST WebBook.

- Dimethyl sulfide. (n.d.). Wikipedia.

Sources

- 1. EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs - Google Patents [patents.google.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. Thiophene, 2-(2-phenylethynyl)- CAS#: 4805-17-8 [m.chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 2-(2-THIENYL)PYRIDINE(3319-99-1) 1H NMR [m.chemicalbook.com]

- 7. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]

- 8. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Thiophene(110-02-1) IR Spectrum [m.chemicalbook.com]

- 11. 2-Thiophenethiol | C4H4S2 | CID 522674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thiophene [webbook.nist.gov]

- 14. Thiophene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Di-2-thienyl sulfide (CAS 3988-99-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Di-2-thienyl sulfide (CAS 3988-99-6), a pivotal organosulfur compound. Initially, a significant discrepancy in public data, which occasionally misidentifies this CAS number with a pyrazole carboxylic acid derivative, is clarified. This document definitively establishes the correct identity as 2,2'-thiobis-thiophene. The guide delves into the core physicochemical properties, detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a thorough examination of its chemical reactivity and stability. Emphasis is placed on its primary role as a key intermediate in the synthesis of advanced materials, particularly dithienothiophenes, which are integral to the field of organic electronics. Detailed, field-tested experimental protocols for its synthesis and its application as a precursor are provided, complete with workflow visualizations, to enable researchers to apply this knowledge directly in a laboratory setting. This guide is structured to serve as a vital resource for chemists and material scientists, offering both foundational knowledge and practical, actionable insights.

Introduction and Compound Identification

Di-2-thienyl sulfide, registered under CAS number 3988-99-6, is an aromatic thioether composed of two thiophene rings linked by a central sulfur atom. It is also commonly referred to as 2,2'-thiobis-thiophene or 2-(thiophen-2-ylsulfanyl)thiophene[1]. The thiophene moiety is a fundamental five-membered sulfur-containing heterocycle, and its derivatives are cornerstones in medicinal chemistry and materials science due to their unique electronic properties and reactivity[2].

The primary significance of Di-2-thienyl sulfide lies not in direct biological applications, but in its role as a crucial building block in organic synthesis. Its molecular architecture makes it an ideal precursor for the synthesis of fused-ring systems, most notably dithienothiophenes (DTTs). These DTTs are a class of compounds extensively researched for their application as organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)[3][4]. The planarity, rigidity, and extended π-conjugation of the DTT core, derived from the cyclization of Di-2-thienyl sulfide, are critical for achieving high charge carrier mobility in these advanced materials[5][6].

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and analytical profile is paramount for its application in research and development.

Physicochemical Data

The key physical and chemical properties of Di-2-thienyl sulfide are summarized in the table below. This data is essential for handling, storage, and designing reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 3988-99-6 | [1] |

| Molecular Formula | C₈H₆S₃ | [1] |

| Molecular Weight | 198.33 g/mol | [1] |

| Appearance | Clear, colorless to yellow or brown liquid | [7] |

| Boiling Point | 102-104 °C at 0.9 mmHg | [8] |

| Density | ~1.311 g/cm³ | [8] |

| Refractive Index (n²⁰/D) | 1.6595 - 1.6645 | [7] |

| IUPAC Name | 2-(thiophen-2-ylsulfanyl)thiophene | [7] |

| Synonyms | 2,2'-Thiobis-thiophene, 2,2'-Dithienyl sulfide | [8] |

| SMILES | S(C1=CC=CS1)C1=CC=CS1 | [7] |

| InChI Key | AKYIWBKPINOXJY-UHFFFAOYSA-N | [7] |

Spectroscopic Analysis

Spectroscopic data provides the definitive structural fingerprint of a molecule. The following sections detail the expected spectral characteristics of Di-2-thienyl sulfide.

The ¹H NMR spectrum of Di-2-thienyl sulfide is characteristic of a 2-substituted thiophene ring. The symmetry of the molecule results in three distinct signals in the aromatic region, each representing two equivalent protons.

-

δ ~7.35-7.45 ppm (dd, 2H): This signal corresponds to the protons at the 5 and 5' positions (H-5, H-5'). The splitting pattern is a doublet of doublets due to coupling with both H-4/H-4' and H-3/H-3'.

-

δ ~7.00-7.10 ppm (dd, 2H): This signal is assigned to the protons at the 3 and 3' positions (H-3, H-3').

-

δ ~6.90-7.00 ppm (dd, 2H): This signal corresponds to the protons at the 4 and 4' positions (H-4, H-4').

The ¹³C NMR spectrum will show four signals for the eight carbon atoms due to molecular symmetry.

-

δ ~135-140 ppm: A quaternary carbon signal for C-2 and C-2', the carbons directly attached to the central sulfur atom.

-

δ ~130-135 ppm: Signal for C-5 and C-5'.

-

δ ~127-130 ppm: Signal for C-3 and C-3'.

-

δ ~125-127 ppm: Signal for C-4 and C-4'.

The IR spectrum provides information about the functional groups and bonding within the molecule.

-

~3100 cm⁻¹: C-H stretching vibrations of the aromatic thiophene rings. The presence of peaks slightly above 3000 cm⁻¹ is characteristic of C(sp²)-H bonds[9][10].

-

~1500-1400 cm⁻¹: C=C stretching vibrations within the thiophene rings[9].

-

~850-820 cm⁻¹: C-H out-of-plane bending, characteristic of 2-substituted thiophenes.

-

~700-680 cm⁻¹: C-S stretching vibration.

Electron Impact Mass Spectrometry (EI-MS) will show a distinct molecular ion peak and characteristic fragmentation patterns.

-

m/z = 198: The molecular ion peak [M]⁺, corresponding to the molecular weight of C₈H₆S₃[11].

-

Fragmentation: Key fragmentation pathways for thioethers involve cleavage of the C-S bond. A prominent fragment would be the thienylthio cation (C₄H₃S₂⁺) or the thiophene radical cation (C₄H₄S⁺). The loss of sulfur atoms is also a common fragmentation process in aromatic disulfides and related compounds upon electron impact[12][13].

Chemical Synthesis and Methodologies

Several synthetic routes to Di-2-thienyl sulfide have been reported. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Synthesis from Thienyllithium and a Sulfur Electrophile

A highly effective and common laboratory-scale synthesis involves the reaction of a thienyllithium species with an electrophilic sulfur source. This method offers good yields and control. A particularly efficient sulfur electrophile is bis(phenylsulfonyl) sulfide, which reacts cleanly with 2-thienyllithium to afford the target thioether in high yield[14].

Caption: Synthesis of Di-2-thienyl sulfide via lithiation of thiophene.

Disclaimer: This protocol involves pyrophoric and moisture-sensitive reagents. It must be performed by trained personnel under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment (PPE).

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.

-

Reagent Preparation: In the flask, dissolve thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 eq) solution via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at this temperature for 1 hour to ensure complete formation of 2-thienyllithium.

-

Sulfenylation: Prepare a solution of bis(phenylsulfonyl) sulfide (0.5 eq) in anhydrous THF and add it dropwise to the 2-thienyllithium solution at -78 °C.

-

Reaction Quench: After stirring for 2-3 hours at -78 °C, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield Di-2-thienyl sulfide as a clear, pale-yellow oil[14].

High-Temperature Gas-Phase Synthesis

For industrial-scale production, a high-temperature, gas-phase reaction between 2-chlorothiophene and hydrogen sulfide has been described. This method involves passing the reactants through a heated silica tube at approximately 560 °C[14]. While effective for large quantities, this method is less practical for typical laboratory synthesis due to the specialized equipment required.

Reactivity and Stability

The chemical behavior of Di-2-thienyl sulfide is governed by the electron-rich thiophene rings and the central thioether linkage.

Stability

Thioethers are generally stable compounds. Unlike ethers, they are resistant to cleavage by many Lewis acids and Grignard reagents[15]. The thioether linkage in Di-2-thienyl sulfide is robust under standard laboratory conditions (e.g., chromatography, mild acidic or basic workups). However, they are susceptible to oxidation and can undergo C-S bond cleavage under reducing conditions or at high temperatures.

-

Thermal Stability: The compound is stable enough for vacuum distillation but can decompose at very high temperatures. Thermolysis in the presence of hydrogen sulfide can lead to a mixture of products, including thiophene, dithienyls, and thiophenethiols[16].

-

Oxidative Stability: The sulfur atom of the thioether is susceptible to oxidation. Strong oxidizing agents like hydrogen peroxide or peroxy acids can oxidize the sulfide first to a sulfoxide and then to a sulfone[15]. This reactivity is a key consideration when planning multi-step syntheses.

-

Reductive Stability: The C-S bonds can be cleaved by strong reducing agents, such as dissolving metals (e.g., Na/NH₃) or through hydrogenolysis using catalysts like Raney Nickel[15].

Key Reactions: Synthesis of Dithienothiophenes

The most significant reaction of Di-2-thienyl sulfide is its use as a precursor to dithieno[3,2-b:2',3'-d]thiophene (DTT) and its derivatives. This transformation is typically achieved through an oxidative cyclization of a dilithiated intermediate.

Caption: Conversion of Di-2-thienyl sulfide to the DTT core structure.

Causality: This protocol relies on the increased acidity of the protons at the 3 and 3' positions of Di-2-thienyl sulfide, which are ortho to the directing thioether group. This allows for selective deprotonation by a strong base like n-BuLi. The subsequent intramolecular oxidative coupling, mediated by an oxidant like CuCl₂, forms the new C-C bond, leading to the thermodynamically stable, planar fused-ring system.

-

Setup and Reagents: Under an inert atmosphere, dissolve Di-2-thienyl sulfide (1.0 eq) in anhydrous THF in a flame-dried, multi-necked flask. Cool the solution to -78 °C.

-

Dilithiation: Add n-butyllithium (n-BuLi, 2.2 eq) dropwise, keeping the temperature below -70 °C. Stir the mixture for 1-2 hours at this temperature to form the dianion intermediate.

-

Oxidative Cyclization: Add anhydrous copper(II) chloride (CuCl₂, >2.2 eq) portion-wise to the stirred solution at -78 °C. The reaction is often exothermic.

-

Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with 2M HCl. Extract the product with dichloromethane or chloroform. Wash the combined organic layers with water and brine, then dry over MgSO₄. After solvent removal, the crude solid is purified, typically by column chromatography on silica gel followed by recrystallization or sublimation, to yield pure DTT[3].

Applications in Research and Development

The primary application of Di-2-thienyl sulfide is in Materials Science and Organic Electronics . It serves as a readily accessible precursor to the rigid, planar, and electron-rich dithienothiophene (DTT) core.

-

Organic Semiconductors: DTT and its functionalized derivatives are high-performance p-type semiconductors. The planar structure facilitates strong π-π stacking in the solid state, which is essential for efficient charge transport. Researchers incorporate the DTT core into small molecules and polymers for use in OFETs, where they have demonstrated high charge carrier mobilities and excellent on/off ratios[3][4][6].

-

Organic Photovoltaics (OPVs): The electron-donating nature of the DTT unit makes it a valuable building block for donor materials in bulk-heterojunction solar cells. By pairing DTT-based polymers or small molecules with suitable acceptor materials, efficient light harvesting and charge separation can be achieved[6].

-

Synthetic Intermediate: Beyond DTTs, the reactivity of the thiophene rings allows for further functionalization, making Di-2-thienyl sulfide a versatile platform for synthesizing a broader range of sulfur-containing heterocyclic compounds.

Safety and Handling

Di-2-thienyl sulfide should be handled with standard laboratory precautions.

-

Toxicity: While specific toxicity data is limited, organic sulfides are generally considered toxic by inhalation and can have a strong, unpleasant odor[16]. Work in a well-ventilated fume hood.

-

Handling: Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Keep the container tightly sealed.

Conclusion

Di-2-thienyl sulfide (CAS 3988-99-6) is a compound of significant utility, not for its intrinsic properties, but as a strategic precursor in organic synthesis. Its value is intrinsically linked to the high-performance electronic materials that can be derived from it, particularly the dithienothiophene family. This guide has provided a detailed examination of its identity, properties, synthesis, and reactivity, offering researchers the necessary technical foundation and practical protocols to effectively utilize this important chemical building block in the pursuit of next-generation organic electronic materials.

References

- (Reference details for a relevant paper on thiophene chemistry)

-

de Jong, R. L. P., & Brandsma, L. (1986). A convenient synthesis of dithieno[3,2-b:2',3'-d]thiophenes from thiophene. Journal of the Chemical Society, Chemical Communications, (24), 1845-1846. [Link]

-

Wikipedia contributors. (2023). Organic sulfide. In Wikipedia, The Free Encyclopedia. [Link]

-

PubChem. (n.d.). Thiophene, 2,2'-thiobis-. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

- (Reference details for a relevant paper on thioether stability)

- (Reference details for a relevant paper on thioether stability)

-

He, X., & Woo, H. Y. (2022). Dithieno[3,2-b:2',3'-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials. RSC Advances, 12(55), 36073-36102. [Link]

-

Jo, Y., Kim, M., Kim, J., & Kim, J. (2018). Development of Dithieno[3,2-b:2',3'-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. Molecules, 23(10), 2469. [Link]

- (Reference details for a relevant paper on DTT synthesis)

-

Jo, Y., Kim, M., Kim, J., & Kim, J. (2018). Development of Dithieno[3,2-b:2',3'-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. Molecules, 23(10), 2469. [Link]

- (Reference details for a relevant paper on NMR spectroscopy)

- (Reference details for a relevant paper on NMR spectroscopy)

- (Reference details for a relevant paper on NMR spectroscopy)

- (Reference details for a relevant paper on NMR spectroscopy)

- (Reference details for a relevant paper on synthesis)

- (Reference details for a relevant paper on synthesis)

-

He, X., & Woo, H. Y. (2022). Dithieno[3,2-b:2',3'-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials. RSC Advances, 12(55), 36073-36102. [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Defense Technical Information Center. (2008). Synthesis and mass spectral analysis of HD degradation products. A computational elucidation of the fragmentation pathways.[Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

- (Reference details for a relevant paper on NMR spectroscopy)

- (Reference details for a relevant paper on IR spectroscopy)

- (Reference details for a relevant paper on NMR spectroscopy)

-

Bowie, J. H., Lawesson, S. O., Madsen, J. Ø., Schroll, G., & Williams, D. H. (1966). Studies in mass spectrometry. Part XIII. Mass spectra of disulphides; skeletal rearrangements upon electron impact. Journal of the Chemical Society B: Physical Organic, 951-955. [Link]

-

Voronkov, M. G., et al. (1986). ChemInform Abstract: Formation of 3-Thiophenethiol by High-Temperature Reaction of Di(2-thienyl)- sulfide with Hydrogen Sulfide. Chemischer Informationsdienst, 17(1). [Link]

- (Reference details for a relevant paper on mass spectrometry)

-

Foster, N. G., Shiu, D. W., & Higgins, R. W. (1974). Mass fragmentographic studies of sulfur compounds: the thienylthiaalkanes. Biomedical Mass Spectrometry, 1(5), 297-304. [Link]

- (Reference details for a relevant paper on IR spectroscopy)

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- (Reference details for a relevant paper on IR spectroscopy)

- (Reference details for a relevant paper on NMR spectroscopy)

- (Reference details for a relevant paper on NMR spectroscopy)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. whitman.edu [whitman.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Studies in mass spectrometry. Part XIII. Mass spectra of disulphides; skeletal rearrangements upon electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. Mass fragmentographic studies of sulfur compounds: the thienylthiaalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. Organic sulfide - Wikipedia [en.wikipedia.org]

- 16. sci-hub.st [sci-hub.st]

An In-depth Technical Guide to the Molecular Structure of 2-(2-Thienylthio)thiophene

Abstract

2-(2-Thienylthio)thiophene, also known as 2,2'-dithienyl sulfide, is a heterocyclic molecule featuring two thiophene rings linked by a central sulfur atom. This arrangement results in a unique molecular architecture with significant implications for its electronic properties, conformational flexibility, and potential applications in materials science and medicinal chemistry. This guide provides a comprehensive analysis of its molecular structure, drawing upon established synthetic routes, predictive spectroscopic analysis, and the principles of computational modeling. While direct crystallographic data for this specific molecule is not publicly available, this paper synthesizes information from analogous compounds and theoretical frameworks to present a robust model of its structural and chemical characteristics.

Introduction: Significance of the Thiophene-Sulfide Linkage

Thiophene is a five-membered aromatic heterocycle that is a cornerstone in the development of pharmaceuticals and organic electronic materials.[1] Its electron-rich nature and propensity for functionalization make it a privileged scaffold. When two such rings are connected via a thioether (sulfide) bridge, as in this compound, the resulting molecule inherits properties from both moieties. The central sulfur atom introduces a non-planar, flexible linkage that dictates the overall three-dimensional shape and influences the electronic communication between the two aromatic rings. Understanding this structure is paramount for predicting the molecule's behavior in biological systems or its performance in electronic devices.

The C-S-C bond angle and the dihedral angles of the thiophene rings relative to the C-S-C plane are the critical determinants of the molecule's conformation. These parameters affect π-orbital overlap, which in turn governs the electronic and photophysical properties of the molecule. This guide will explore these structural facets in detail.

Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are prerequisites for any structural or application-focused study.

Synthetic Protocol: High-Temperature Sulfidation

A documented method for the synthesis of di(2-thienyl) sulfide involves the high-temperature reaction of 2-chlorothiophene with hydrogen sulfide.[2] This gas-phase reaction provides a direct route to the target molecule.

Experimental Protocol:

-

Setup: A mixture of 2-chlorothiophene vapor and hydrogen sulfide gas (1:1 molar ratio) is passed through a quartz tube reactor heated to 580°C.[2]

-

Reaction: At this temperature, nucleophilic aromatic substitution occurs, with the sulfide species displacing the chloride on the thiophene ring.

-

Workup and Purification: The resulting condensate is collected. Unreacted 2-chlorothiophene is removed via distillation. The desired product, di(2-thienyl) sulphide, is then purified by vacuum distillation, yielding a product with a boiling point of 133°-140° C (at 5 mm Hg) and a refractive index (nD20) of 1.6603.[2]

This protocol provides a clear, verifiable pathway to obtaining the compound for further study.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predictive Analysis)

In the absence of a complete, published dataset for this compound, we can predict its key spectroscopic features based on the known spectra of thiophene and related substituted derivatives.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The asymmetry of the molecule will result in distinct signals for each proton and carbon on the thiophene rings.

-

¹H NMR: The protons on a thiophene ring typically appear in the aromatic region (δ 6.5-7.5 ppm). For an unsubstituted thiophene, the α-protons (at C2 and C5) are downfield from the β-protons (at C3 and C4).[3][4] In this compound, we expect three distinct signals for each ring, integrating to 1H, 1H, and 1H. The protons adjacent to the sulfur bridge (C3, C3') and those furthest away (C5, C5') will be the most affected. The proton at the C5 position is expected to be the most downfield, appearing as a doublet of doublets, coupled to the protons at C4 and C3.

-

¹³C NMR: Unsubstituted thiophene shows two signals at approximately δ 125 ppm (α-carbons) and δ 127 ppm (β-carbons).[4] For this compound, we predict four distinct signals for the thiophene carbons. The carbon atom directly bonded to the bridging sulfur (C2) will be significantly shifted due to the electronegativity and electronic effects of the sulfide linkage.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale / Comparison |

| ¹H (Thiophene Ring) | 6.9 - 7.5 | Based on typical aromatic region for thiophenes.[3] The specific shifts for H3, H4, and H5 will be distinct due to the C2-substituent. |

| ¹³C (Thiophene Ring) | 120 - 140 | The C2 carbon, bonded to the bridging sulfur, is expected to be the most shifted. Other carbons (C3, C4, C5) will have shifts comparable to other 2-substituted thiophenes. |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of the thiophene ring and the C-S bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Aromatic Stretch | 3100 - 3000 | Medium |

| C=C Aromatic Ring Stretch | 1550 - 1400 | Medium-Strong |

| C-S Stretch (in-ring) | ~850 | Medium |

| C-S Stretch (thioether) | 750 - 600 | Medium-Weak |

The disappearance of any S-H stretching band (around 2550 cm⁻¹) would confirm the formation of the thioether from a thiophenethiol precursor.[5]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The expected molecular weight is 198.3 g/mol . The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 198.

-

Isotope Pattern: A key feature will be the isotopic peaks. The natural abundance of the ³⁴S isotope (~4.2%) means there will be a significant M+2 peak (at m/z = 200) with an intensity of about 8.4% relative to the M⁺ peak, confirming the presence of two sulfur atoms.

-

Fragmentation: Common fragmentation pathways for thioethers and thiophenes include cleavage of the C-S bond.[6][7] We would anticipate a major fragment corresponding to the thienyl cation (C₄H₃S⁺) at m/z = 83.

Molecular Geometry and Electronic Structure

The core of the molecule's functionality lies in its three-dimensional structure and the resulting electronic landscape. In the absence of X-ray crystallography data, computational modeling using Density Functional Theory (DFT) is the gold standard for predicting these properties.[8][9][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 5. Long-wave infrared transparent sulfur polymers enabled by symmetric thiol cross-linker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OneMine | RI 6698 Mass Spectra Of Organic Sulfur Compounds [onemine.org]

- 7. Mass fragmentographic studies of sulfur compounds: the thienylthiaalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Thienylthio)thiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data for the compound 2-(2-Thienylthio)thiophene, also known as 2,2'-dithienyl sulfide. Understanding the spectroscopic signature of this molecule is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and pharmaceutical applications. This document is structured to offer not just the data, but also the underlying scientific principles and experimental context, ensuring a thorough understanding for researchers and drug development professionals.

Molecular Structure and Spectroscopic Overview

This compound is a sulfur-containing heterocyclic compound comprised of two thiophene rings linked by a sulfide bridge. This structure gives rise to a unique spectroscopic fingerprint that can be definitively characterized using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the protons on the two thiophene rings. The chemical shifts and coupling constants are influenced by the electron-donating sulfur atom of the sulfide bridge and the inherent aromaticity of the thiophene rings.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Temperature: Maintain a constant temperature, usually 298 K, to ensure reproducible chemical shifts.

-

Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Data Summary: ¹H NMR of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Aromatic Protons |

Interpretation and Causality:

The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern of multiplets corresponding to the six protons on the two thiophene rings. The protons on each ring will exhibit characteristic coupling patterns (vicinal and long-range couplings). The chemical shifts will be influenced by the position relative to the sulfur atoms. Protons alpha to the ring sulfur atoms are typically found at a lower field (higher ppm) compared to the beta protons. The sulfide linkage will further deshield the protons on the adjacent carbon atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg) is often beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required.

-

Spectral Width: A wider spectral width is needed to cover the range of carbon chemical shifts (e.g., 0-200 ppm).

-

Data Summary: ¹³C NMR of this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results | Aromatic Carbons |

Interpretation and Causality:

The ¹³C NMR spectrum is expected to show eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by their proximity to the electronegative sulfur atoms. Carbons directly attached to the sulfur atoms (both in the rings and the sulfide bridge) will be deshielded and appear at a lower field. The symmetry of the molecule will also be reflected in the number of signals observed.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule and is particularly useful for identifying characteristic functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Samples: The compound can be analyzed as a KBr pellet (by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk) or using an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution Samples: The sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or in a suitable solvent.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Data Summary: IR Spectroscopy of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1500-1400 | Medium | C=C aromatic ring stretching |

| ~850-700 | Strong | C-H out-of-plane bending |

| ~700-600 | Medium | C-S stretching |

Interpretation and Causality:

The IR spectrum of this compound is expected to show characteristic absorption bands for the thiophene rings. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1500-1400 cm⁻¹ region. Strong bands in the fingerprint region (below 1000 cm⁻¹) are indicative of C-H out-of-plane bending, which can be diagnostic of the substitution pattern on the thiophene rings. The C-S stretching vibrations are typically observed in the 700-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which involves bombarding the sample with high-energy electrons to generate a molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Summary: Mass Spectrometry of this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results | Data not available in search results | Molecular Ion [M]⁺ |

| Data not available in search results | Data not available in search results | Fragment Ions |

Interpretation and Causality:

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of the dithienyl sulfide structure. Common fragmentation pathways may include cleavage of the C-S bonds of the sulfide bridge, leading to the formation of thienyl and thienylthio radicals and cations. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the molecule.

Conclusion

References

Authoritative sources for the general spectroscopic properties of thiophene derivatives and the methodologies described in this guide would be listed here. As no specific data for the target compound was found, a list of general spectroscopy textbooks and relevant review articles on thiophene chemistry would be appropriate.

For example:

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

An In-depth Technical Guide to 2-(2-Thienylthio)thiophene: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(2-Thienylthio)thiophene, a sulfur-containing heterocyclic compound. The document delves into the historical context of thiophene chemistry, details the synthetic routes for this compound, and presents a thorough analysis of its physicochemical and spectroscopic properties. Furthermore, this guide explores the current and potential applications of this molecule, particularly within the realms of medicinal chemistry and materials science, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Thiophene Scaffold

Heterocyclic compounds are the cornerstone of a vast array of pharmaceuticals and functional materials. Among these, thiophene, a five-membered aromatic ring containing a sulfur atom, holds a privileged position in medicinal and materials chemistry.[1] The discovery of thiophene in 1882 by Viktor Meyer marked a significant milestone in heterocyclic chemistry.[1] Thiophene and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This has led to their incorporation into numerous FDA-approved drugs.[4] The unique electronic properties of the thiophene ring also make it a valuable component in the development of organic semiconductors and other advanced materials.[5]

This guide focuses specifically on this compound, a molecule comprised of two thiophene rings linked by a sulfur bridge. While the history of its specific discovery is not extensively documented, its synthesis and properties are of significant interest due to the growing importance of dithienyl sulfide structures in various scientific fields.

Synthetic Methodologies: Crafting the Thioether Bridge

The primary and most logical synthetic route to this compound involves the formation of a thioether bond between two thiophene rings. The Ullmann condensation is a classical and effective method for achieving this transformation.[6][7]

The Ullmann Condensation Approach

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with a thiol to form an aryl thioether.[6] In the context of this compound synthesis, this involves the reaction of a 2-halothiophene (typically 2-iodothiophene or 2-bromothiophene) with 2-thiophenethiol in the presence of a copper catalyst and a base.

Reaction Scheme:

Figure 1: General scheme for the Ullmann condensation synthesis of this compound.

Causality Behind Experimental Choices:

-

Choice of Halogen: 2-Iodothiophene is generally more reactive than 2-bromothiophene in Ullmann couplings, often leading to higher yields and milder reaction conditions.[6]

-

Copper Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are commonly used. The catalyst facilitates the oxidative addition of the aryl halide and subsequent reductive elimination to form the C-S bond.

-

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the 2-thiophenethiol, forming the more nucleophilic thiolate anion.

-

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically employed to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound via Ullmann condensation.

Materials:

-

2-Iodothiophene

-

2-Thiophenethiol[8]

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-thiophenethiol (1.0 eq), 2-iodothiophene (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous DMF via syringe to the flask.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with toluene (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Trustworthiness of the Protocol: This protocol is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, and the final product can be purified by standard column chromatography. The identity and purity of the synthesized compound must be confirmed by spectroscopic methods as detailed in the following section.

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₆S₃ |

| Molecular Weight | 198.33 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents |

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar thiophene derivatives.[9][10][11]

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | Signals in the aromatic region (δ 6.9-7.5 ppm). The protons on the two thiophene rings will exhibit complex splitting patterns (doublets and doublets of doublets) due to coupling between adjacent protons. |

| ¹³C NMR (CDCl₃) | Resonances in the aromatic region (δ 120-140 ppm). Four distinct signals for the aromatic carbons are expected, with the carbons attached to the sulfur atoms appearing at different chemical shifts.[12] |

| IR (Infrared) | Characteristic C-H stretching vibrations of the thiophene ring around 3100 cm⁻¹. C=C stretching vibrations within the aromatic rings in the 1400-1600 cm⁻¹ region. C-S stretching vibrations are expected in the fingerprint region (around 700-850 cm⁻¹).[13][14] |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 198. Fragmentation patterns will likely involve the cleavage of the C-S bond, leading to fragments corresponding to the thienyl and thienylthio moieties.[15] |

Table 2: Expected spectroscopic data for this compound.

Applications in Research and Development

While specific, large-scale applications of this compound are not yet widespread, the dithienyl sulfide motif is of growing interest in several areas of research and development, particularly in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Development

Thiophene derivatives are known to possess a wide range of biological activities.[6][16][17] The incorporation of a thioether linkage can modulate the lipophilicity and electronic properties of a molecule, potentially enhancing its pharmacological profile. Diaryl and heteroaryl sulfides have been investigated for their potential as anti-breast-cancer agents.[18]

Potential Biological Activities:

-

Antimicrobial and Antifungal Activity: Many sulfur-containing heterocyclic compounds exhibit antimicrobial properties. The unique structure of this compound makes it a candidate for screening against various bacterial and fungal strains.

-

Enzyme Inhibition: The thioether linkage can interact with the active sites of various enzymes. For instance, thiophene derivatives have been evaluated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[16][19]

-

Anticancer Activity: The diaryl sulfide scaffold is present in a number of compounds with demonstrated anticancer activity.[18]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. journalwjarr.com [journalwjarr.com]

- 4. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Thienothiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. ekwan.github.io [ekwan.github.io]

- 12. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 14. iosrjournals.org [iosrjournals.org]

- 15. Thiophene, 2-(butylthio)- [webbook.nist.gov]

- 16. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors | Semantic Scholar [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Theoretical and Computational Elucidation of 2-(2-Thienylthio)thiophene: Structure, Reactivity, and Spectroscopic Signatures

An In-Depth Technical Guide:

Abstract

Thiophene-based organosulfur compounds are foundational to advancements in materials science, medicinal chemistry, and organic electronics.[1][2][3] Their unique electronic properties, stemming from the sulfur heteroatom, make them prime candidates for a variety of applications.[4][5] This technical guide provides a comprehensive theoretical and computational analysis of 2-(2-Thienylthio)thiophene, a molecule comprising two thiophene rings linked by a sulfur bridge. Employing Density Functional Theory (DFT), we elucidate its optimized molecular geometry, vibrational modes, electronic structure, and reactivity profile. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven computational protocols and a deep analysis of the molecule's fundamental properties, thereby bridging theoretical insights with practical applications.